

Comparative Analysis of the Kinase Selectivity of (Z)-S49076 Hydrochloride

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Compound of Interest		
Compound Name:	(Z)-S49076 hydrochloride	
Cat. No.:	B610633	Get Quote

(Z)-S49076 hydrochloride, a potent ATP-competitive kinase inhibitor, has demonstrated significant promise in preclinical studies through its targeted inhibition of key oncogenic signaling pathways. Developed to simultaneously block the MET, AXL/MER, and FGFR families of receptor tyrosine kinases, S49076 exhibits a favorable selectivity profile, crucial for minimizing off-target effects and associated toxicities. This guide provides a comprehensive comparison of the cross-reactivity of (Z)-S49076 hydrochloride with other kinases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Primary Kinase Targets and Potency

(Z)-S49076 hydrochloride is a novel and potent inhibitor of MET, AXL/MER, and FGFR1/2/3 with IC50 values below 20 nM in radiometric assays. The compound effectively blocks the autophosphorylation of these receptors and their downstream signaling pathways in cellular assays at low nanomolar concentrations.

Kinase Selectivity Profile

The selectivity of **(Z)-S49076 hydrochloride** has been assessed against a broad panel of kinases. In a comprehensive screen against 442 human wild-type and mutated kinases, S49076 demonstrated a high degree of selectivity. At a concentration of 100 nmol/L, apart from its primary targets (MET, AXL/MER, and FGFRs), only 6% of the kinases screened were identified as "hits," indicating minimal off-target activity at therapeutically relevant concentrations.



Comparison with Other Kinases

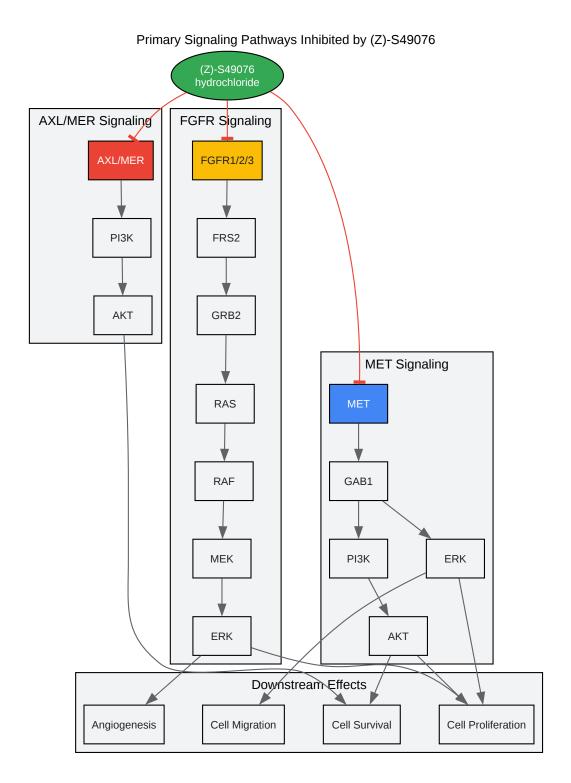
While exhibiting high potency against its primary targets, S49076 shows significantly less activity against other kinases, such as VEGFR2. This is a notable feature, as potent inhibition of VEGFR2 can be associated with certain clinical side effects.

Kinase Target	IC50 (nmol/L) - Biochemical Assay	IC50 (nmol/L) - Cellular Phosphorylation Assay	Reference
Primary Targets			
MET	<20	2-3	-
AXL	<20	56	
MER	<20	Not Reported	-
FGFR1	<20	68	-
FGFR2	<20	95	-
FGFR3	<20	200	-
Off-Target Kinase Example			-
VEGFR2	Not Reported	1900	

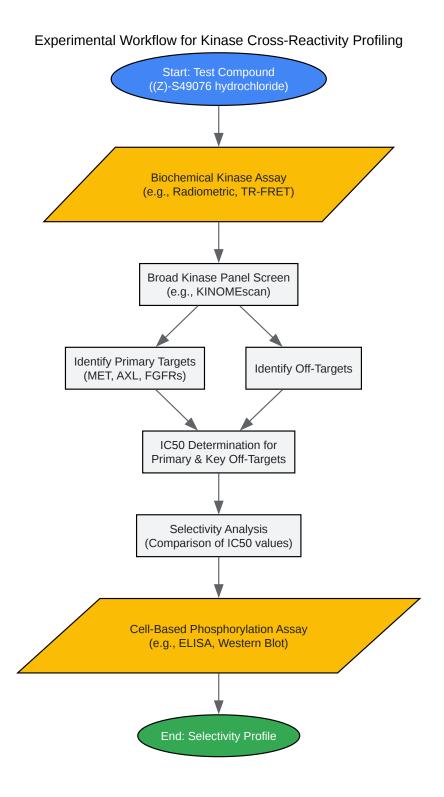
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways targeted by S49076 and a general workflow for assessing kinase inhibitor selectivity.









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